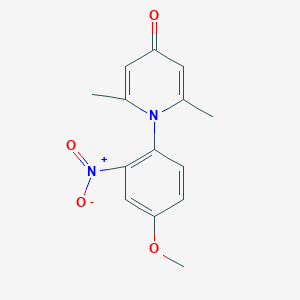![molecular formula C20H18N2O B256719 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine](/img/structure/B256719.png)
2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is known for its unique structure and mechanism of action, which makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of the enzyme lactate dehydrogenase, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine in lab experiments is its high potency and specificity. The compound has been shown to have a significant inhibitory effect on cancer cells, making it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its applicability in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine, including the development of more potent and selective analogs of the compound, the investigation of its potential use in combination therapy with other anticancer agents, and the exploration of its potential use in other disease areas, such as inflammation and fungal infections.
In conclusion, 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine is a promising chemical compound that has significant potential for therapeutic applications. Its unique structure and mechanism of action make it a valuable tool for scientific research, and its future directions hold great promise for the development of new and effective drugs.
Synthesis Methods
The synthesis of 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine involves several steps, including the reaction of 2-methoxybenzaldehyde with malononitrile to form 2-(2-methoxyphenyl)acetonitrile. This intermediate is then reacted with ethyl cyanoacetate to form the final product.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antifungal agent. Studies have shown that the compound has a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for the development of anticancer drugs.
properties
Product Name |
2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H18N2O/c1-23-18-11-3-2-6-14(18)12-13-19-21-16-9-4-7-15-8-5-10-17(22-19)20(15)16/h2-13,19,21-22H,1H3/b13-12+ |
InChI Key |
BADHKYRWFPEZEU-OUKQBFOZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2NC3=CC=CC4=C3C(=CC=C4)N2 |
SMILES |
COC1=CC=CC=C1C=CC2NC3=CC=CC4=C3C(=CC=C4)N2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC2NC3=CC=CC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)
![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)